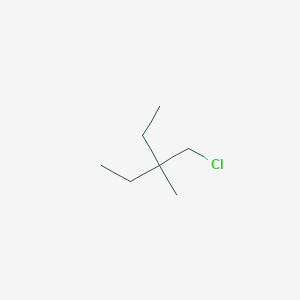
3-(Chloromethyl)-3-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-methylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a methylpentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylpentane typically involves the chloromethylation of 3-methylpentane. This can be achieved through the reaction of 3-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-methylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Oxidation: Alcohols or carboxylic acids.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-methylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)benzoyloxybenzoic acid: Another compound with a chloromethyl group, used in different applications.
Chloromethylcyclohexane: Similar in structure but with a cyclohexane backbone.
Chloromethylbenzene: Contains a benzene ring instead of a pentane backbone.
Uniqueness
3-(Chloromethyl)-3-methylpentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other chloromethyl compounds. Its branched pentane backbone provides different steric and electronic effects, influencing its behavior in chemical reactions.
Propiedades
Fórmula molecular |
C7H15Cl |
|---|---|
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-methylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(3,5-2)6-8/h4-6H2,1-3H3 |
Clave InChI |
RYVQEPCMSGRGKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


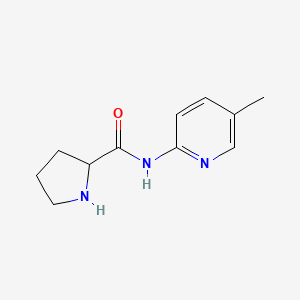



![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)


![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)
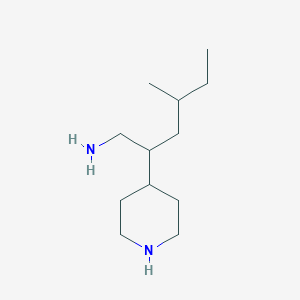
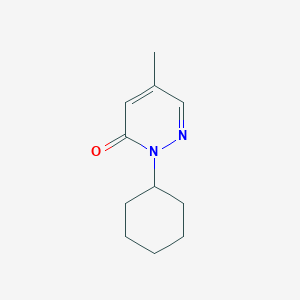
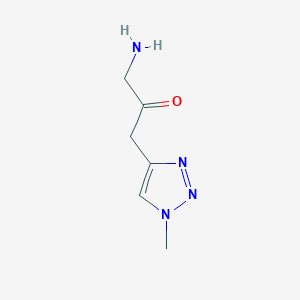
![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)
